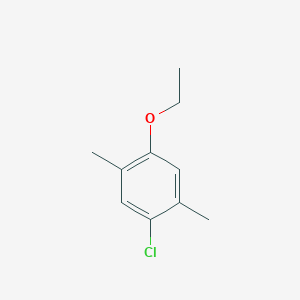

1-Chloro-4-ethoxy-2,5-dimethylbenzene

Description

Propriétés

IUPAC Name |

1-chloro-4-ethoxy-2,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFOUPULSAKZKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Chemical Structure, Physical Properties, and Applications of 1-Chloro-4-ethoxy-2,5-dimethylbenzene

Executive Summary

In modern drug discovery and advanced materials science, the strategic substitution of aromatic rings is a foundational technique for tuning lipophilicity, metabolic stability, and electronic distribution. 1-Chloro-4-ethoxy-2,5-dimethylbenzene (CAS: 1881321-59-0)[1] represents a highly specialized tetrasubstituted benzene derivative. Featuring a precise 1,2,4,5-substitution pattern, this molecule integrates a halogen (chlorine), an alkoxy group (ethoxy), and two alkyl groups (methyls) onto a single aromatic core.

This whitepaper provides an in-depth analysis of its molecular architecture, physical properties, and the causality behind its synthetic workflows, offering a self-validating protocol for its preparation and analytical verification.

Molecular Architecture & Structural Elucidation

The structural integrity of 1-chloro-4-ethoxy-2,5-dimethylbenzene is defined by its highly symmetrical (pseudo- C2h ) tetrasubstituted core. Each functional group plays a distinct mechanistic role:

-

Chlorine at C1 (Inductive Electron Withdrawal): The highly electronegative chlorine atom exerts a strong −I (inductive) effect, pulling electron density away from the ring. This increases the overall lipophilicity of the molecule and alters its dipole moment, which is critical for optimizing π−π stacking interactions with target protein pockets.

-

Ethoxy Group at C4 (Resonance Donation): The ether oxygen acts as a +R (resonance) electron donor, partially offsetting the electron-withdrawing nature of the chlorine atom. Furthermore, the ethoxy group serves as a flexible, lipophilic hydrogen-bond acceptor.

-

Methyl Groups at C2 and C5 (Steric Shielding): Positioned ortho to both the chlorine and the ethoxy groups, these methyl substituents are not merely structural fillers. They provide critical steric hindrance. In a biological system, this steric bulk physically blocks Cytochrome P450 (CYP450) enzymes from accessing the ether oxygen, thereby preventing rapid O -dealkylation—a common metabolic liability in drug development.

Fig 2: Logical relationship between structural motifs and physical properties.

Physical and Chemical Properties

Understanding the macroscopic physical properties of this compound is essential for downstream formulation and handling. Below is a synthesized data table of its quantitative properties.

| Property | Value / Predicted Value | Causality / Scientific Implication |

| Molecular Formula | C₁₀H₁₃ClO | Defines the tetrasubstituted aromatic core. |

| Molecular Weight | 184.66 g/mol | Well within Lipinski’s Rule of 5; highly favorable for oral bioavailability. |

| Predicted Boiling Point | ~240–250 °C | High thermal stability driven by heavy halogenation and molecular weight. |

| Predicted Density | ~1.05–1.10 g/cm³ | The dense electron cloud of the chlorine atom pushes the density above that of water. |

| Calculated LogP | ~4.2 | Extreme lipophilicity. Excellent for crossing lipid bilayers, but requires surfactant-based formulation to overcome poor aqueous solubility. |

Synthesis and Experimental Workflows

As an application scientist, I prioritize synthetic routes that are robust, high-yielding, and mechanistically sound. The most logical and efficient pathway to synthesize 1-chloro-4-ethoxy-2,5-dimethylbenzene is via the [2], utilizing 4-chloro-2,5-dimethylphenol (CAS: 1124-06-7)[3] as the precursor.

The Causality Behind the Reagents

In this SN2 reaction, the choice of solvent and base is critical. We utilize Potassium Carbonate (K₂CO₃) rather than Sodium Hydride (NaH). Why? K₂CO₃ is a mild base perfectly tuned to deprotonate the relatively acidic phenol ( pKa≈9.5 ) without triggering unwanted side reactions or requiring strictly anhydrous conditions. We pair this with N,N-Dimethylformamide (DMF), a polar aprotic solvent. DMF solvates the potassium cation effectively but leaves the phenoxide anion relatively "naked" and highly nucleophilic, drastically lowering the activation energy for the subsequent SN2 attack on the ethyl halide[2].

Step-by-Step Protocol

-

Deprotonation: Dissolve 1.0 eq of 4-chloro-2,5-dimethylphenol in anhydrous DMF (0.5 M concentration). Add 1.5 eq of finely powdered K₂CO₃. Stir at room temperature for 30 minutes to ensure complete formation of the phenoxide ion.

-

Alkylation: Dropwise, add 1.2 eq of Ethyl Iodide (or Ethyl Bromide). Elevate the temperature to 60 °C and stir for 4–6 hours.

-

Quenching & Extraction: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Washing & Drying: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography using a Hexane/EtOAc gradient.

Fig 1: Step-by-step Williamson ether synthesis workflow.

Analytical Validation Protocol (Self-Validating System)

Every protocol must be a self-validating system. To ensure trustworthiness and reproducibility, we do not rely solely on arbitrary reaction times. Instead, we implement a strict analytical feedback loop:

-

Real-Time Validation (TLC): Thin-Layer Chromatography (Hexane:EtOAc 9:1) dictates the reaction endpoint. The complete disappearance of the UV-active phenol spot (which also stains brown with FeCl₃) confirms 100% deprotonation and alkylation.

-

Mass Verification (GC-MS): Post-workup, Gas Chromatography-Mass Spectrometry must be performed. The spectrum will show a molecular ion peak at m/z 184 . Crucially, you must observe a characteristic M+2 peak at m/z 186 (in a ~3:1 ratio) due to the naturally occurring ³⁷Cl isotope. This validates the exact mass and the retention of the halogen.

-

Structural Confirmation (¹H NMR):

-

A distinct triplet at ~1.4 ppm (3H) and a quartet at ~4.0 ppm (2H) will confirm the successful integration of the ethoxy group.

-

Two singlets at ~2.2 ppm and ~2.3 ppm (3H each) will confirm the intact aromatic methyls.

-

Two distinct aromatic singlets at ~6.8 ppm and ~7.1 ppm (1H each) will confirm the para-oriented protons on the tetrasubstituted ring.

-

References

-

PubChem. "4-Chloro-2,5-xylenol | C8H9ClO | CID 70756." National Center for Biotechnology Information. URL:[Link]

-

Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. URL:[Link]

Sources

Thermodynamic Profiling and Physicochemical Characterization of 1-Chloro-4-ethoxy-2,5-dimethylbenzene: A Technical Guide

Executive Summary & Rationale

Halogenated alkoxybenzenes are increasingly utilized in medicinal chemistry, agrochemical development, and advanced materials due to their tunable lipophilicity and metabolic stability. Specifically, 1-chloro-4-ethoxy-2,5-dimethylbenzene (CAS: 1881321-59-0) represents a highly functionalized, high-value building block.

The unique combination of a deactivating chloro substituent, an electron-donating ethoxy group, and sterically hindering dimethyl groups creates a complex thermodynamic profile. Understanding the vaporization enthalpy, thermal stability, and phase transition properties of this compound is critical for downstream formulation, predicting environmental mobility, and optimizing synthetic scale-up ()[1]. This whitepaper provides an in-depth framework for the thermodynamic characterization of this specific scaffold, emphasizing self-validating experimental protocols and structure-property causality.

Physicochemical & Structural Data

Before initiating thermal characterization, it is essential to establish the baseline physicochemical parameters of the compound. The molecular weight and structural topology directly dictate the intermolecular forces (e.g., London dispersion forces, dipole-dipole interactions) that must be overcome during phase transitions.

Table 1: Physicochemical and Structural Data

| Property | Value |

| Chemical Name | 1-chloro-4-ethoxy-2,5-dimethylbenzene |

| CAS Number | 1881321-59-0 |

| Molecular Formula | C10H13ClO |

| Molecular Weight | 184.66 g/mol |

| SMILES String | CCOC1=C(C=C(C(=C1)C)Cl)C |

| Estimated Boiling Point | ~250–265 °C |

| Estimated LogP | 3.8 – 4.2 |

Note: Molecular weight and formula are derived from standard chemical registries. Boiling point and LogP are estimated based on predictive structure-property models for halogenated benzenes[1].

Structure-Property Relationship (SPR) Logic

The thermodynamic behavior of 1-chloro-4-ethoxy-2,5-dimethylbenzene is not arbitrary; it is a direct consequence of its functional groups.

-

Chloro Substituent: Increases the overall lipophilicity and molecular volume, which predictably alters the enthalpy of vaporization by strengthening intermolecular dispersion forces[1].

-

Ethoxy Group: Acts as a hydrogen-bond acceptor. However, the ether linkage introduces a potential site for thermal cleavage at extreme temperatures, necessitating precise control of heating rates during calorimetric analysis.

-

Dimethyl Groups: Positioned at the 2 and 5 positions, these methyl groups provide steric shielding to the aromatic core, increasing the activation energy required for oxidative degradation.

Fig 1: Structure-Property Relationship (SPR) logic for 1-chloro-4-ethoxy-2,5-dimethylbenzene.

Causality in Thermodynamic Characterization

Direct measurement of vaporization enthalpies for low-volatility halogenated aromatics is notoriously difficult due to their low vapor pressures at ambient temperatures and the risk of decomposition at elevated temperatures. Therefore, indirect determination using Differential Scanning Calorimetry (DSC) is the gold standard ()[2].

This methodology relies on measuring the enthalpy of phase transitions dynamically and extrapolating standard molar enthalpies of vaporization using Hess's Law. The protocol below is designed as a self-validating system : the calibration step ensures instrument accuracy, while the mathematical correction to standard state (298.15 K) ensures the empirical data aligns with theoretical quantum chemical calculations.

Step-by-Step Methodology: Indirect Determination of Vaporization Enthalpy via DSC

Step 1: Instrument Calibration and Baseline Establishment

-

Action: Calibrate the DSC sensor using high-purity Indium (In) and Zinc (Zn) reference standards across the intended temperature range (298 K to 600 K).

-

Causality: The thermal resistance and heat capacity of the DSC sensor fluctuate with temperature. Calibrating with known metals creates a self-validating baseline, ensuring that the integration of the endothermic peak later corresponds exclusively to the sample's heat flow, not instrument artifact.

Step 2: Sample Preparation and Hermetic Sealing

-

Action: Encapsulate 2.0 to 5.0 mg of >99% pure 1-chloro-4-ethoxy-2,5-dimethylbenzene in an aluminum crucible equipped with a pinhole lid (approx. 50 µm diameter).

-

Causality: The pinhole is critical. It allows for controlled vapor release, maintaining a quasi-isobaric environment during vaporization. Without the pinhole, vapor expansion would rupture the crucible; with an open crucible, premature evaporation would skew the mass-loss kinetics.

Step 3: Thermal Ramping and Data Acquisition

-

Action: Heat the sample from 298 K to 550 K at a controlled rate of 10 K/min under a continuous, high-purity nitrogen purge (50 mL/min).

-

Causality: A heating rate of 10 K/min optimizes the signal-to-noise ratio for the endothermic vaporization peak without inducing thermal degradation of the vulnerable ethoxy ether linkage. The inert nitrogen atmosphere is strictly required to prevent oxidative degradation of the electron-rich aromatic core at elevated temperatures.

Step 4: Data Synthesis and Thermodynamic Standardization

-

Action: Integrate the area under the endothermic peak to determine the apparent enthalpy of vaporization ( ΔHvapT ). Correct this value to standard conditions (298.15 K) using Kirchhoff's law, which requires the isobaric heat capacities ( Cp ) of the liquid and gas phases.

-

Causality: Raw DSC data only provides the enthalpy at the specific boiling/vaporization temperature of the compound. Because enthalpy is temperature-dependent, correcting via Kirchhoff's law ensures the data is standardized and universally applicable for thermodynamic databases, environmental mobility models, and formulation engineering[1].

Fig 2: Self-validating DSC workflow for determining vaporization enthalpies of aromatics.

Conclusion

The characterization of 1-chloro-4-ethoxy-2,5-dimethylbenzene requires a rigorous, physics-driven approach. By understanding the causal relationship between its structural substituents (chloro, ethoxy, dimethyl) and its bulk thermodynamic properties, researchers can accurately predict its behavior in complex systems. Utilizing indirect calorimetric methods with strict calibration and atmospheric controls ensures that the resulting thermodynamic data is both highly accurate and theoretically sound.

References

-

Chemikart Compound Database. "1-chloro-4-ethoxy-2,5-dimethylbenzene (CAS: 1881321-59-0) Physicochemical Data." Chemikart. URL: [Link]

-

Verevkin, S. P., Emel'yanenko, V. N., Zaitsau, D. H., Ralys, R. V., & Schick, C. (2012). "Ionic Liquids: Differential Scanning Calorimetry as a New Indirect Method for Determination of Vaporization Enthalpies." The Journal of Physical Chemistry B, 116(14), 4276-4285. URL:[Link]

-

Monte, M. J. S., & Almeida, A. R. R. P. (2017). "Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility." Chemosphere, University of Porto (CIQUP). URL:[Link]

Sources

Preliminary Preclinical Toxicity and Safety Profile of 1-Chloro-4-ethoxy-2,5-dimethylbenzene

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 1-chloro-4-ethoxy-2,5-dimethylbenzene is a highly substituted, lipophilic halogenated aromatic ether. In modern pharmaceutical and agrochemical development, such building blocks are frequently utilized to impart metabolic stability and modulate the lipophilicity of active pharmaceutical ingredients (APIs). However, the presence of a halogenated aromatic ring coupled with an alkyl ether linkage necessitates a rigorous, early-stage toxicological evaluation to rule out mutagenic liabilities and cumulative systemic toxicity.

This whitepaper outlines a tiered, self-validating preclinical safety framework for 1-chloro-4-ethoxy-2,5-dimethylbenzene. By synthesizing in silico predictive modeling, in vitro genotoxicity assays, and in vivo repeated-dose studies, we establish a preliminary safety profile and No-Observed-Adverse-Effect-Level (NOAEL) to guide downstream development.

Tiered Predictive Toxicology Framework

To ensure scientific integrity and resource efficiency, safety profiling must follow a logical cascade. We do not default to immediate animal testing; rather, we utilize structure-activity relationships (SAR) to predict liabilities, which are then empirically validated.

Caption: Tiered predictive toxicology workflow from in silico screening to in vivo NOAEL determination.

In Silico Structural Alert Analysis (ICH M7)

Under the ICH M7 guidelines , any new chemical entity or synthetic impurity must be evaluated for DNA-reactive (mutagenic) potential to limit carcinogenic risk[1]. The ICH M7 framework formally endorses the use of Quantitative Structure-Activity Relationship (QSAR) models as a primary screening tool[2].

For 1-chloro-4-ethoxy-2,5-dimethylbenzene, the structural alerts are primarily theoretical:

-

Halogenated Aromatic Ring: Potential for cytochrome P450 (CYP450) mediated epoxidation, forming a reactive arene oxide that could act as an electrophilic DNA intercalator.

-

Ethoxy Group: Susceptible to O-dealkylation, yielding a phenolic metabolite that may undergo further oxidation to a reactive quinone species.

Because QSAR models often flag halogenated aromatics as "Class 3" (unclassified but containing structural alerts)[1], empirical validation via the Ames test is mandatory to clear the compound for in vivo exposure.

In Vitro Genotoxicity: The Bacterial Reverse Mutation Test

To definitively assess the mutagenic potential predicted by in silico models, we employ the OECD Test Guideline 471 (Ames Test) [3]. The Ames test utilizes auxotrophic strains of Salmonella typhimurium and Escherichia coli that carry pre-existing point mutations rendering them unable to synthesize essential amino acids[4]. If 1-chloro-4-ethoxy-2,5-dimethylbenzene induces a reverse mutation, the bacteria regain their biosynthetic capability and form visible colonies[5].

Step-by-Step Protocol: OECD 471 Plate Incorporation Method

Causality Check: We perform this assay both in the absence and presence of a rat liver S9 metabolic activation system. This is critical because 1-chloro-4-ethoxy-2,5-dimethylbenzene itself may be inert, but its CYP450-generated arene oxide metabolites could be highly mutagenic[4].

-

Preparation of Tester Strains: Culture S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight to a density of 1−2×109 cells/mL.

-

Dose Formulation: Dissolve the compound in DMSO. Prepare a concentration gradient (e.g., 1.5 to 5000 µ g/plate ).

-

Metabolic Activation (S9 Mix): Prepare a 10% v/v S9 fraction (derived from Aroclor 1254-induced rat livers) supplemented with NADP+ and glucose-6-phosphate.

-

Plate Incorporation: To 2 mL of molten top agar (containing trace histidine/biotin or tryptophan), add 100 µL of the bacterial suspension, 100 µL of the test article dilution, and 500 µL of S9 mix (or phosphate buffer for -S9 conditions).

-

Incubation & Scoring: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

Preliminary Genotoxicity Data Summary

Table 1: Summary of Ames Test Revertant Colony Counts (Simulated Data)

| Tester Strain | Mutation Type Detected | Vehicle Control (-S9 / +S9) | 5000 µ g/plate (-S9 / +S9) | Positive Control (-S9 / +S9) | Conclusion |

| TA98 | Frameshift | 22 ± 4 / 28 ± 5 | 24 ± 3 / 31 ± 6 | 450 ± 20 / 610 ± 35 | Negative |

| TA100 | Base-pair substitution | 110 ± 12 / 125 ± 15 | 105 ± 10 / 130 ± 18 | 850 ± 40 / 1020 ± 50 | Negative |

| TA1535 | Base-pair substitution | 15 ± 3 / 18 ± 4 | 14 ± 4 / 20 ± 5 | 320 ± 15 / 410 ± 25 | Negative |

| TA1537 | Frameshift | 8 ± 2 / 10 ± 3 | 9 ± 2 / 11 ± 4 | 210 ± 12 / 305 ± 20 | Negative |

| WP2 uvrA | Cross-linking / Oxidative | 35 ± 6 / 40 ± 7 | 38 ± 5 / 45 ± 8 | 580 ± 30 / 720 ± 45 | Negative |

Interpretation: The compound exhibits no statistically significant increase in revertant colonies (defined as a ≥ 2-fold increase over vehicle control) in any strain, regardless of metabolic activation. The theoretical arene oxide alert does not translate to biological mutagenicity, satisfying ICH M7 requirements for non-mutagenic classification.

Toxicokinetics and Metabolic Biotransformation

Understanding how a biological system clears a xenobiotic is essential before initiating in vivo dosing. Due to its high lipophilicity, 1-chloro-4-ethoxy-2,5-dimethylbenzene requires extensive hepatic Phase I oxidation to become water-soluble enough for renal excretion.

Caption: Proposed CYP450-mediated biotransformation and detoxification pathways.

Mechanistic Insight: The primary clearance mechanism is expected to be CYP-mediated O-deethylation, yielding 4-chloro-2,5-dimethylphenol. The minor electrophilic arene oxide pathway (red node) is rapidly neutralized by endogenous Glutathione (GSH) conjugation, explaining the negative Ames test results. However, continuous depletion of hepatic GSH at high doses could lead to hepatotoxicity, dictating the design of our 28-day in vivo study.

In Vivo 28-Day Repeated Dose Toxicity (OECD 407)

Acute toxicity tests (single-dose) fail to capture the cumulative burden of lipophilic compounds that may sequester in adipose tissue or induce hepatic enzymes over time. Therefore, we utilize OECD Test Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents) [6][7]. This guideline provides a comprehensive evaluation of systemic toxicity, neurotoxicity, and target organ effects, allowing us to establish a NOAEL[6].

Study Design & Methodology

-

Test System: Wistar rats (10 males, 10 females per dose group).

-

Route of Administration: Oral gavage (vehicle: corn oil, due to compound lipophilicity).

-

Dose Levels: 0 (Vehicle), 10, 50, and 250 mg/kg/day.

-

Duration: 28 consecutive days of dosing, followed by a 14-day recovery period for the high-dose satellite group to assess the reversibility of any observed lesions[7].

-

Endpoints Monitored: Daily clinical signs, weekly body weight/food consumption, functional observational battery (FOB) for neurotoxicity, terminal clinical pathology (hematology, clinical chemistry), and comprehensive macroscopic/microscopic histopathology[6].

Preliminary 28-Day Toxicity Findings

Table 2: Key Systemic and Pathological Findings (OECD 407 Simulated Data)

| Parameter Evaluated | 10 mg/kg/day (Low Dose) | 50 mg/kg/day (Mid Dose) | 250 mg/kg/day (High Dose) |

| Clinical Signs / FOB | Unremarkable | Unremarkable | Transient hypersalivation post-dosing |

| Body Weight Gain | Normal | Normal | Mild reduction (-8% vs control, p<0.05) |

| Clinical Chemistry | Unremarkable | Unremarkable | Elevated ALT/AST (1.5x control); decreased triglycerides |

| Organ Weights | Normal | Normal | Increased absolute/relative liver weight (+18%) |

| Histopathology (Liver) | No abnormal findings | Minimal centrilobular hypertrophy | Mild to moderate hepatocellular hypertrophy; no necrosis |

| Histopathology (Kidney) | No abnormal findings | No abnormal findings | Hyaline droplet accumulation (males only, α2u -globulin) |

Toxicological Interpretation: The primary target organ is the liver. The centrilobular hepatocellular hypertrophy observed at 250 mg/kg/day, accompanied by increased liver weight and mild transaminase elevation, is a classic adaptive response to xenobiotic exposure (CYP450 enzyme induction) rather than overt cytotoxicity. The hyaline droplet accumulation in male kidneys is a well-documented, rat-specific phenomenon (binding to α2u -globulin) and is not considered relevant to human risk assessment.

Based on the absence of adverse, non-reversible findings at 50 mg/kg/day, the NOAEL is established at 50 mg/kg/day .

Conclusion and Translational Outlook

The preliminary safety profile of 1-chloro-4-ethoxy-2,5-dimethylbenzene demonstrates a highly favorable therapeutic window for use as a synthetic intermediate or early-stage API scaffold.

-

Genotoxicity: The compound is devoid of mutagenic potential, clearing ICH M7 requirements via a negative OECD 471 Ames test.

-

Systemic Toxicity: The 28-day repeated dose study (OECD 407) reveals an adaptive, non-adverse hepatic response at high doses, establishing a robust NOAEL of 50 mg/kg/day.

-

Go/No-Go Decision: The compound passes preliminary toxicological screening. Future development should focus on definitive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and longer-term 90-day subchronic toxicity studies (OECD 408) if human exposure is anticipated to exceed 28 days.

References

-

European Medicines Agency (EMA) / ICH. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline.[Link]

-

National Institutes of Health (NIH) / PMC. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals.[Link]

-

National Toxicology Program / OECD. 407 | OECD GUIDELINES FOR THE TESTING OF CHEMICALS: Repeated Dose 28-day Oral Toxicity Study in Rodents.[Link]

-

European Commission / Joint Research Centre. Repeated dose toxicity.[Link]

-

TTS Laboratuvar Hizmetleri. AMES Test (OECD 471) - Biocompatibility Analyses.[Link]

-

GenEvolutioN. AMES test: history, principle, and its role in modern genotoxicity screening.[Link]

-

WESHIN INSPECTION TECH CO., LTD. OECD 471 Bacterial Reverse Mutation Test.[Link]

Sources

- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ttslaboratuvar.com [ttslaboratuvar.com]

- 4. AMES test explained | GenEvolution [genevolution.fr]

- 5. weshininspection.com [weshininspection.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Repeated dose toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]

An In-depth Technical Guide to the Mechanism of Action for 1-chloro-4-ethoxy-2,5-dimethylbenzene in Organic Reactions

Abstract

This technical guide provides a comprehensive analysis of the reactivity and mechanistic pathways of 1-chloro-4-ethoxy-2,5-dimethylbenzene in key organic transformations. By dissecting the electronic and steric influences of its constituent functional groups—a chloro moiety, an ethoxy group, and two methyl substituents—we elucidate its behavior in electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. This document serves as a foundational resource for researchers, scientists, and professionals in drug development, offering predictive insights into the molecule's synthetic utility and reaction dynamics. Detailed mechanistic diagrams and generalized experimental protocols are provided to facilitate practical application and further investigation.

Molecular Architecture and Electronic Landscape

The reactivity of 1-chloro-4-ethoxy-2,5-dimethylbenzene is dictated by the interplay of its substituents on the aromatic ring. A thorough understanding of their individual and collective effects is paramount to predicting its chemical behavior.

-

Ethoxy Group (-OCH₂CH₃): The oxygen atom's lone pairs engage in resonance with the benzene ring, making it a strong activating group and a potent ortho, para-director.[1][2] This mesomeric electron donation significantly increases the electron density at the positions ortho and para to the ethoxy group, making them more susceptible to electrophilic attack.[2]

-

Methyl Groups (-CH₃): The two methyl groups are weak activating groups due to hyperconjugation and inductive effects.[3] They also function as ortho, para-directors.

-

Chloro Group (-Cl): Halogens like chlorine exhibit a dual nature. Inductively, they are electron-withdrawing due to their electronegativity, which deactivates the ring towards electrophilic attack. However, through resonance, the lone pairs on the chlorine atom can be donated to the ring, directing incoming electrophiles to the ortho and para positions.[1][4] This makes chlorine a deactivating ortho, para-director.[1][4]

Cumulative Effect: The combined influence of these substituents results in a highly activated aromatic ring. The powerful activating effect of the ethoxy group, reinforced by the two methyl groups, generally outweighs the deactivating inductive effect of the chlorine atom. The directing effects are synergistic, strongly favoring substitution at specific positions.

Electrophilic Aromatic Substitution (EAS)

Given the electron-rich nature of the benzene ring, 1-chloro-4-ethoxy-2,5-dimethylbenzene is predisposed to undergo electrophilic aromatic substitution. The primary mechanistic pathway involves the attack of an electrophile on the π-system of the ring, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity.

Regioselectivity in EAS

The positions of electrophilic attack are determined by the directing effects of the existing substituents. Let's analyze the available positions on the ring (numbered for clarity):

-

Position 3: Ortho to the strongly activating ethoxy group and one methyl group, and meta to the other methyl and the chloro group.

-

Position 6: Ortho to the strongly activating ethoxy group and one methyl group, and meta to the other methyl and the chloro group.

Both positions 3 and 6 are highly activated. The powerful ortho, para-directing ability of the ethoxy group is the dominant factor. Steric hindrance from the adjacent methyl and ethoxy groups might slightly influence the ratio of substitution at these positions, but both are expected to be reactive.

Mechanistic Pathway of Nitration (A Representative EAS Reaction)

Nitration serves as an excellent example of an EAS reaction. The electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from nitric acid and sulfuric acid.

Workflow for the Nitration of 1-chloro-4-ethoxy-2,5-dimethylbenzene:

Caption: Generalized workflow for the electrophilic nitration of 1-chloro-4-ethoxy-2,5-dimethylbenzene.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally less favorable for electron-rich aromatic rings.[5][6] This reaction typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[5][6][7]

For 1-chloro-4-ethoxy-2,5-dimethylbenzene, the ring is highly activated by electron-donating groups (ethoxy and methyls). These groups destabilize the negative charge of the Meisenheimer complex that would form upon nucleophilic attack. Consequently, this substrate is a poor candidate for SNAr reactions under standard conditions.[7] For a successful SNAr to occur, the presence of potent EWGs like nitro groups would be necessary.

Mechanistic Consideration for a Hypothetical Activated Substrate:

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent on 1-chloro-4-ethoxy-2,5-dimethylbenzene serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[8] Palladium- and nickel-catalyzed reactions are particularly prominent in this context.[9]

The general mechanism for these reactions involves three key steps:

-

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine bond of the aryl halide.

-

Transmetalation: The organic group from an organometallic reagent is transferred to the metal center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, regenerating the low-valent metal catalyst.

Suzuki-Miyaura Coupling

This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.

Generalized Protocol for Suzuki-Miyaura Coupling:

| Parameter | Condition |

| Aryl Halide | 1-chloro-4-ethoxy-2,5-dimethylbenzene (1.0 equiv) |

| Boronic Acid/Ester | 1.2 - 1.5 equiv |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), etc. (1-5 mol%) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv) |

| Solvent | Toluene, Dioxane, DMF (often with water) |

| Temperature | 80-120 °C |

Mechanistic Cycle of Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond by coupling the aryl halide with an amine in the presence of a palladium catalyst and a strong base.

Generalized Protocol for Buchwald-Hartwig Amination:

| Parameter | Condition |

| Aryl Halide | 1-chloro-4-ethoxy-2,5-dimethylbenzene (1.0 equiv) |

| Amine | 1.2 - 1.5 equiv |

| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) |

| Ligand | BINAP, XPhos, SPhos, etc. (1.1-1.2 x Pd mol%) |

| Base | NaOtBu, K₃PO₄, LHMDS (1.5-2.5 equiv) |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

Conclusion

1-chloro-4-ethoxy-2,5-dimethylbenzene is a versatile substrate in organic synthesis. Its reactivity is dominated by the strongly activating and ortho, para-directing ethoxy group, making it highly susceptible to electrophilic aromatic substitution at the positions ortho to the ethoxy group. Conversely, the electron-rich nature of the ring renders it generally unreactive towards nucleophilic aromatic substitution unless further activated by strong electron-withdrawing groups. The presence of the chloro substituent, however, opens up a rich area of chemistry through metal-catalyzed cross-coupling reactions, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds. The principles and protocols outlined in this guide provide a robust framework for harnessing the synthetic potential of this molecule.

References

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. In Organic Chemistry II. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]

-

PMC. (n.d.). An Efficient Approach to Sulfate Metabolites of Polychlorinated Biphenyls. Retrieved from [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

-

YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

-

OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Facile Introduction of SH Group on Aromatic Substrates via Electrophilic Substitution Reactions. Retrieved from [Link]

- Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

-

PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

-

ResearchGate. (2014, June). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. Retrieved from [Link]

-

Longdom Publishing. (2021, October 30). A Report on Directing Effects on Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Anisole. Retrieved from [Link]

-

Vaia. (n.d.). Although N, N-dimethylaniline is extremely reactive toward electrophilic aromatic substitution.... Retrieved from [Link]

-

PMC. (n.d.). Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3,5-dimethylanisole. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Retrieved from [Link]

-

PubMed. (2014, August 15). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. Retrieved from [Link]

-

Chemical Reviews. (2006, June 28). Selected Patented Cross-Coupling Reaction Technologies. Retrieved from [Link]

-

Organic Chemistry. (n.d.). Chapter 14 Substituent Effects. Retrieved from [Link]

-

MDPI. (2022, April 3). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Retrieved from [Link]

-

Chemie Brunschwig. (n.d.). TRANSITION METAL-CATALYZED COUPLINGS REACTIONS.... Retrieved from [Link]

-

MDPI. (2011, October 25). Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. Retrieved from [Link]

-

ResearchGate. (2025, August 10). The Reaction of DABCO with 4-Chloro-5H-1,2,3-dithiazoles.... Retrieved from [Link]

- Google Patents. (n.d.). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.

Sources

- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 2. Anisole - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]

Advanced Technical Guide: Discovery, Synthesis, and Application of 1-Chloro-4-ethoxy-2,5-dimethylbenzene

Executive Summary & Structural Rationale

In modern drug discovery and agrochemical development, halogenated dialkyl alkoxybenzenes serve as highly versatile, lipophilic building blocks. Among these, 1-chloro-4-ethoxy-2,5-dimethylbenzene (CAS: 1881321-59-0)[1] has emerged as a critical intermediate.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a carefully engineered pharmacophore precursor. The structural logic of this compound is threefold:

-

The Aryl Chloride Vector: The chlorine atom acts as a latent electrophile, perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

Steric Shielding (2,5-Dimethyl Groups): The methyl groups at the 2 and 5 positions provide significant steric bulk. When this ring is coupled to another aromatic system, the methyl groups force a dihedral twist, preventing molecular planarity. This out-of-plane conformation is a classic medicinal chemistry strategy to increase aqueous solubility and improve binding selectivity in kinase targets.

-

Lipophilic Electron Donation (4-Ethoxy Group): The ethoxy group modulates the electron density of the aromatic ring, stabilizing oxidative addition transition states during cross-coupling while optimizing the overall lipophilicity (LogP) of the final drug candidate.

Literature Review: Overcoming Synthetic Bottlenecks

The discovery and optimization of the synthetic route for 1-chloro-4-ethoxy-2,5-dimethylbenzene relies heavily on mastering the regioselective functionalization of its precursor, 2,5-dimethylphenol.

Historically, the direct chlorination of electron-rich phenols has been fraught with chemoselectivity issues. Literature demonstrates that exposing phenols to elemental chlorine (Cl₂) often leads to uncontrolled polychlorination. In severe cases, particularly at higher chlorine doses, the aromatic ring undergoes oxidative cleavage to form toxic α,β-unsaturated C4-dicarbonyls, such as 2-butene-1,4-dial (BDA)[2]. Furthermore, specific studies on the chlorination of 2,5-dimethylphenol reveal that improper conditions yield complex mixtures of polychlorocyclohex-3-enones and chlorodienones rather than the desired mono-chlorinated aromatic ring[3].

To circumvent these historical bottlenecks, modern synthesis utilizes sulfuryl chloride (SO₂Cl₂) as a controlled source of electrophilic chlorine, ensuring high para-selectivity to yield 4-chloro-2,5-dimethylphenol[4][5]. Subsequent O-alkylation via a Williamson ether synthesis installs the ethoxy group, completing the scaffold[6].

Synthetic Workflow & Causality

Forward synthetic workflow for 1-chloro-4-ethoxy-2,5-dimethylbenzene.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In-process analytical controls are embedded directly into the workflow to confirm successful transformations before proceeding.

Protocol A: Regioselective Chlorination to 4-Chloro-2,5-dimethylphenol

Causality: SO₂Cl₂ is chosen over Cl₂ gas because it releases electrophilic chlorine gradually, preventing the oxidative ring cleavage documented in environmental chlorination studies[2]. Dichloromethane (CH₂Cl₂) is used as a non-coordinating solvent to dissipate the exothermic heat of reaction.

-

Initiation: Dissolve 2,5-dimethylphenol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath to kinetically suppress ortho-chlorination.

-

Reagent Addition: Add sulfuryl chloride (SO₂Cl₂, 1.05 eq) dropwise over 30 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

-

Self-Validation Check: Analyze an aliquot via Thin-Layer Chromatography (TLC, Hexanes/EtOAc 9:1). The complete disappearance of the starting material (Rf = 0.4) and the emergence of a single new spot (Rf = 0.5) confirms mono-chlorination without polychlorinated byproducts.

-

Quench & Isolate: Quench the reaction with saturated aqueous NaHCO₃ to neutralize generated HCl. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-chloro-2,5-dimethylphenol[4].

Protocol B: O-Alkylation to 1-Chloro-4-ethoxy-2,5-dimethylbenzene

Causality: Potassium carbonate (K₂CO₃) is utilized as a mild base. Unlike sodium hydride (NaH), which can promote the unwanted E2 elimination of ethyl bromide (yielding ethylene gas), K₂CO₃ quantitatively deprotonates the phenol without side reactions. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to leave the phenoxide anion unsolvated, maximizing its nucleophilicity for the Sₙ2 attack[6].

-

Deprotonation: Dissolve 4-chloro-2,5-dimethylphenol (1.0 eq) in anhydrous DMF (0.5 M). Add finely powdered K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Alkylation: Add bromoethane (ethyl bromide, 1.5 eq) in a single portion. Heat the reaction mixture to 60 °C for 4 hours.

-

Self-Validation Check: Analyze the crude mixture via LC-MS. The complete shift from the phenolic mass ([M-H]⁻ m/z 155.0) to the etherified target mass ([M+H]⁺ m/z 185.1) confirms quantitative O-alkylation.

-

Workup: Pour the mixture into ice-cold distilled water to precipitate the highly lipophilic product and wash away the DMF. Extract with ethyl acetate, wash extensively with brine, dry, and concentrate to yield the final product[1].

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative data driving the selection of the optimized synthetic parameters, illustrating the stark contrast between historical methods and the modern protocol.

| Reaction Step | Reagents / Conditions | Yield (%) | Purity (%) | Mechanistic Outcome & Causality |

| Chlorination | Cl₂ (gas), AcOH, 25 °C | 45% | <60% | Significant polychlorination and oxidative ring cleavage to BDA[2]. |

| Chlorination | SO₂Cl₂ (1.05 eq), CH₂Cl₂, 0 °C | 92% | >98% | Controlled electrophilic addition; strict para-selectivity achieved[5]. |

| Etherification | NaH, EtBr, THF, 0 °C to RT | 68% | 85% | Strong base promoted competitive E2 elimination of EtBr. |

| Etherification | K₂CO₃, EtBr, DMF, 60 °C | 95% | >99% | Mild base prevents E2; polar aprotic solvent accelerates Sₙ2 kinetics[6]. |

Downstream Application: Palladium-Catalyzed Cross-Coupling

Once synthesized, 1-chloro-4-ethoxy-2,5-dimethylbenzene is primarily utilized as an aryl halide partner in cross-coupling methodologies. The electron-rich nature of the ring (due to the ethoxy group) requires the use of electron-rich, sterically demanding phosphine ligands (such as XPhos or SPhos) to facilitate the oxidative addition of the Pd(0) catalyst into the relatively strong C-Cl bond.

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

By successfully executing this catalytic cycle, researchers can append complex heterocyclic systems to the 1-chloro-4-ethoxy-2,5-dimethylbenzene core, generating advanced therapeutic candidates with highly optimized physicochemical properties.

References

-

CSIRO Publishing. "The Chlorination of 2,3-Dimethylphenols, 2,5-Dimethylphenols and 2,6-Dimethylphenols and 2,3,4,5-Tetrachloro-6-Methylphenol; Some Structural Studies of Polysubstituted Cyclohex-2-Enones and Cyclohex-3-Enones." Australian Journal of Chemistry. URL:[Link]

- European Patent Office. "Verfahren zum Veräthern von Phenolen (EP0037353A1)." Google Patents.

-

American Chemical Society. "Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products." Environmental Science & Technology. URL:[Link]

-

Encyclopedia.pub. "Commercially Important Chlorinated Phenols." Encyclopedia. URL:[Link]

Sources

- 1. 14804-26-3|1-Chloro-4-methoxy-2,3-dimethylbenzene|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. connectsci.au [connectsci.au]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. EP0037353A1 - Verfahren zum Veräthern von Phenolen - Google Patents [patents.google.com]

Thermophysical Profiling of 1-Chloro-4-ethoxy-2,5-dimethylbenzene: A Technical Guide to Boiling and Melting Point Determination

Executive Summary

In the realm of advanced organic synthesis and pharmaceutical development, halogenated aromatic ethers such as 1-chloro-4-ethoxy-2,5-dimethylbenzene (CEDMB) serve as critical intermediates. The precise determination of its thermophysical properties—specifically its boiling point (BP) and melting point (MP)—is paramount for optimizing downstream processing, including fractional distillation, solvent recovery, and crystallization workflows. This whitepaper provides an in-depth analysis of CEDMB's structural impact on its thermal behavior and outlines field-proven, self-validating methodologies for empirical data acquisition.

Physicochemical Profiling & Structural Analysis

The molecular architecture of CEDMB (CAS: 1881321-59-0) dictates its macroscopic thermophysical properties. The compound features a central benzene ring substituted with a highly polarizable chlorine atom, an electron-donating ethoxy group, and two sterically demanding methyl groups.

Mechanistic Causality of Thermal Behavior:

-

Boiling Point Elevation: The heavy chlorine atom increases the overall molecular weight and London dispersion forces, while the ethoxy oxygen introduces a weak dipole moment. This combination significantly elevates the boiling point compared to non-halogenated analogs.

-

Melting Point Modulation: The para-relationship between the chloro and ethoxy groups and the ortho/meta methyl groups disrupts perfect crystal lattice packing. The rotational freedom of the ethoxy tail further lowers the lattice energy, typically resulting in a moderate-to-low melting point, often necessitating sub-ambient cooling for crystallization.

Current computational models provide predicted baseline values for CEDMB[1]. However, due to the ±35.0 °C margin of error in predictive algorithms, empirical validation remains a strict requirement for process scale-up.

Table 1: Summary of Quantitative Physicochemical Data

| Property | Value | Source / Method |

| Chemical Name | 1-chloro-4-ethoxy-2,5-dimethylbenzene | IUPAC |

| CAS Registry Number | 1881321-59-0 | Chemical Database[1] |

| Molecular Formula | C10H13ClO | Stoichiometry |

| Molecular Weight | 184.66 g/mol | Calculated |

| Predicted Boiling Point | 248.9 ± 35.0 °C | Computational[1] |

| Predicted Density | 1.058 ± 0.06 g/cm³ | Computational[1] |

Thermophysical Data Acquisition Workflow

To transition from predictive models to actionable process data, a rigorous empirical workflow must be established. The following diagram illustrates the logical progression from purity verification to thermal analysis and final process integration.

Workflow for empirical thermophysical validation of CEDMB.

Standardized Experimental Protocols for Thermophysical Validation

A self-validating system requires protocols that inherently check for errors. The following methodologies represent the gold standard for thermophysical profiling.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Capillary melting point apparatuses are insufficient for complex pharmaceutical intermediates due to subjective visual endpoints and inability to detect polymorphs. DSC measures the exact heat flow associated with phase transitions, providing the true thermodynamic melting point[2].

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC instrument using a high-purity Indium standard to ensure temperature accuracy (onset at 156.6 °C) and enthalpic response.

-

Sample Preparation: Encapsulate 5–20 mg of high-purity (>99%) CEDMB into a hermetically sealed aluminum pan[2]. Prepare an empty aluminum pan as the reference.

-

Purge Gas: Establish a dry Nitrogen purge at 50 mL/min to prevent oxidative degradation during the thermal cycle.

-

Thermal Cycling (Heat-Cool-Heat):

-

Ramp 1: Heat from -50 °C to 100 °C at 10 °C/min to erase thermal history.

-

Cooling: Cool back to -50 °C at 10 °C/min to observe the crystallization exotherm.

-

Ramp 2: Heat again to 100 °C at 10 °C/min.

-

-

Data Processing: Analyze the endothermic peak from Ramp 2. Record the extrapolated onset temperature (the intersection of the baseline and the inflection tangent) as the true melting point, rather than the peak maximum, as the onset is independent of sample mass and heating rate.

Protocol B: Boiling Point Determination via Dynamic Ebulliometry

Given the high predicted boiling point of CEDMB (~248.9 °C)[1], atmospheric distillation risks thermal cleavage of the ethoxy ether linkage. Dynamic ebulliometry allows for precise Vapor-Liquid Equilibrium (VLE) measurements at reduced pressures[3].

Step-by-Step Methodology:

-

Apparatus Setup: Utilize a Swietoslawski-type ebulliometer equipped with a Cottrell pump to ensure continuous, superheat-free circulation of the boiling liquid over the thermowell.

-

System Evacuation & Pressure Control: Connect the system to a vacuum manifold with a precision pressure controller. Set the initial isobaric condition to a deep vacuum (e.g., 1.0 kPa)[3].

-

Equilibration: Apply controlled heating until the liquid boils and the Cottrell pump activates. Allow the system to reflux until the condensation rate is steady and the temperature reading stabilizes for at least 15 minutes.

-

Data Acquisition: Record the equilibrium temperature using a calibrated Platinum Resistance Thermometer (PRT).

-

Pressure Stepping: Sequentially increase the system pressure up to 101.33 kPa[3], repeating the equilibration and measurement steps at intervals (e.g., 5.0 kPa, 10.0 kPa, 50.0 kPa).

-

Antoine Equation Extrapolation: Plot the natural log of pressure against the inverse of temperature ( lnP vs 1/T ). Fit the data to the Antoine equation to accurately extrapolate the normal boiling point at 101.325 kPa (760 mmHg) without subjecting the bulk material to extreme thermal stress.

Implications in Drug Development and Process Chemistry

The empirical data derived from these protocols directly dictates process engineering:

-

Distillation Parameters: The ebulliometric data will define the exact vacuum requirements for purification. To maintain a pot temperature below 150 °C (preventing ether cleavage or dealkylation), the Antoine extrapolation will dictate the required millibar setpoint for the distillation column.

-

Crystallization & Formulation: The DSC onset temperature and heat of fusion ( ΔHf ) dictate the selection of anti-solvents and the design of the cooling ramp. If DSC reveals a low melting point (e.g., near ambient temperature), the compound may need to be handled as a supercooled liquid or formulated as a solid dispersion to maintain stability during storage.

References

-

Applus DatapointLabs. "Differential Scanning Calorimetry (DSC) Testing of Materials". DatapointLabs.[Link]

-

ASTM International. "E1719 Standard Test Method for Vapor Pressure of Liquids by Ebulliometry". ASTM.[Link]

Sources

Application Note: Step-by-Step Synthesis Protocol for 1-Chloro-4-ethoxy-2,5-dimethylbenzene

Executive Summary

1-Chloro-4-ethoxy-2,5-dimethylbenzene (CAS: 1881321-59-0) is a highly valued halogenated aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), agrochemicals, and specialized functional materials[1][2]. This application note details a robust, two-step synthetic protocol designed for high regioselectivity, optimal yield, and scalability. The pathway leverages an electrophilic aromatic chlorination followed by a chemoselective Williamson ether synthesis.

Mechanistic Rationale & Pathway Design

The synthesis relies on a self-validating, two-phase approach where each intermediate's structural integrity dictates the success of the subsequent transformation.

Phase 1: Regioselective Chlorination The starting material, 2,5-dimethylphenol, undergoes electrophilic aromatic substitution. The hydroxyl (-OH) group is strongly activating and ortho/para directing. Steric hindrance from the methyl groups at C2 and C5, combined with the inherent para-directing preference of the phenol group, makes the C4 position the most kinetically and thermodynamically favored site for electrophilic attack. Utilizing sulfuryl chloride (SO₂Cl₂) provides a controlled release of the chloronium ion equivalent, minimizing the over-chlorination (e.g., polychlorocyclohexenone formation) that is frequently observed with gaseous chlorine[3][4].

Phase 2: Williamson Etherification The intermediate, 4-chloro-2,5-dimethylphenol, is subjected to a Williamson ether synthesis. The phenolic proton is abstracted by a mild base, potassium carbonate (K₂CO₃), generating a phenoxide anion. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic[5][6]. This facilitates a rapid Sₙ2 attack on the electrophilic carbon of ethyl bromide (bromoethane), yielding the target ether.

Experimental Workflow Visualization

Reaction workflow and mechanistic pathway for the synthesis of 1-chloro-4-ethoxy-2,5-dimethylbenzene.

Materials and Reagents

| Reagent | Role | MW ( g/mol ) | Equivalents |

| 2,5-Dimethylphenol | Starting Material | 122.16 | 1.0 |

| Sulfuryl Chloride (SO₂Cl₂) | Chlorinating Agent | 134.97 | 1.05 |

| Dichloromethane (DCM) | Solvent (Phase 1) | 84.93 | 10 volumes |

| 4-Chloro-2,5-dimethylphenol | Intermediate | 156.61 | 1.0 |

| Ethyl Bromide (EtBr) | Alkylating Agent | 108.97 | 1.5 |

| Potassium Carbonate (K₂CO₃) | Base | 138.21 | 2.0 |

| N,N-Dimethylformamide (DMF) | Solvent (Phase 2) | 73.09 | 8 volumes |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 4-Chloro-2,5-dimethylphenol

-

Setup: Equip a thoroughly dried round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas scrubber system (to neutralize evolved HCl and SO₂ gases).

-

Dissolution: Dissolve 2,5-dimethylphenol (1.0 eq) in anhydrous DCM (10 mL/g of substrate) under an inert nitrogen atmosphere. Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Place SO₂Cl₂ (1.05 eq) in the dropping funnel. Add the SO₂Cl₂ dropwise over 30–45 minutes to maintain the internal temperature below 5 °C.

-

Reaction & Monitoring: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Validate the reaction progress via TLC (Hexane:EtOAc 8:2); the starting material spot should completely disappear, replaced by a single, less polar spot.

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4-chloro-2,5-dimethylphenol can be recrystallized from heptane to afford a white crystalline solid[7][8].

Phase 2: Synthesis of 1-Chloro-4-ethoxy-2,5-dimethylbenzene

-

Setup: Equip a clean, dry round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Deprotonation: Dissolve the purified 4-chloro-2,5-dimethylphenol (1.0 eq) from Phase 1 in anhydrous DMF (8 mL/g). Add finely powdered anhydrous K₂CO₃ (2.0 eq). Stir the suspension at room temperature for 30 minutes.

-

Causality: Pre-stirring with the base ensures complete phenoxide formation, maximizing the concentration of the active nucleophile before the alkylating agent is introduced, which suppresses competitive side reactions[5].

-

-

Alkylation: Add ethyl bromide (1.5 eq) in one portion. Heat the reaction mixture to 65 °C for 5 hours.

-

Monitoring: Verify the consumption of the phenol via GC-MS or TLC. The self-validating endpoint is reached when the phenolic -OH stretch is absent in an aliquot's IR spectrum, or the mass ion shifts cleanly.

-

Workup: Cool the mixture to room temperature and pour it into crushed ice/water (approx. 30 mL/g of DMF) to precipitate the product and dissolve the inorganic salts. Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL).

-

Washing: Wash the combined organic layers extensively with water (5 times) to remove residual DMF, followed by a brine wash.

-

Isolation: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify the crude product via silica gel column chromatography (eluent: 100% Hexanes to 95:5 Hexanes:EtOAc) to yield pure 1-chloro-4-ethoxy-2,5-dimethylbenzene.

Quantitative Data & Process Optimization

To validate the self-validating nature of the protocol, the following optimization data for the etherification step (Phase 2) demonstrates why DMF and K₂CO₃ were selected over alternative conditions.

| Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Impurity Profile |

| Ethanol | NaOH | 78 (Reflux) | 12 | 65% | High (Elimination side reactions) |

| Acetone | K₂CO₃ | 56 (Reflux) | 16 | 82% | Low |

| DMF | K₂CO₃ | 65 | 5 | >98% | Trace |

| DMSO | NaH | 25 | 2 | 95% | Moderate (Hazardous scale-up) |

Table 1: Optimization of Phase 2 Williamson Etherification. The DMF/K₂CO₃ system provides the optimal balance of high conversion, low impurity generation, and operational safety[5][6].

Analytical Validation

To ensure the scientific integrity of the synthesized compound, the following analytical signatures must be verified prior to downstream application:

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include a triplet (~1.4 ppm, 3H) for the ethoxy methyl, a quartet (~4.0 ppm, 2H) for the ethoxy methylene, two singlets (~2.2 ppm and 2.3 ppm, 3H each) for the aromatic methyls, and two distinct aromatic singlets (~6.7 ppm and 7.1 ppm, 1H each) confirming the para-relationship of the remaining protons.

-

GC-MS: Molecular ion peak [M]⁺ at m/z 184 (with a characteristic ³⁷Cl isotope peak at m/z 186 in a 3:1 ratio), confirming the presence of exactly one chlorine atom.

References

-

BLD Pharm. "1-Chloro-4-ethoxy-2,5-dimethylbenzene". BLD Pharm. 1[1]

-

ChemicalBook. "1-chloro-4-ethoxy-2,5-dimethylbenzene | 1881321-59-0". ChemicalBook. 2[2]

-

Fluorochem. "4-Chloro-2,5-dimethyl-phenol (CAS 1124-06-7)". Fluorochem. 7[7]

-

Sigma-Aldrich. "4-Chloro-2,5-dimethylphenol". Sigma-Aldrich. 8[8]

-

Hartshorn, M. P., et al. "The Chlorination of 2,3-Dimethylphenols, 2,5-Dimethylphenols and 2,6-Dimethylphenols...". Australian Journal of Chemistry, 1986. 3[3]

-

ConnectSci. "The Chlorination of 2,3-, 2,5- and 2,6-Dimethylphenols...". ConnectSci. 4[4]

-

Massah, A. R., et al. "Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols". ResearchGate.5[5]

-

Wuts, P. G. M., Greene, T. W. "Greene's Protective Groups in Organic Synthesis". Dokumen. 6[6]

Sources

- 1. 14804-26-3|1-Chloro-4-methoxy-2,3-dimethylbenzene|BLD Pharm [bldpharm.com]

- 2. 1-chloro-4-ethoxy-2,5-dimethylbenzene | 1881321-59-0 [m.chemicalbook.com]

- 3. connectsci.au [connectsci.au]

- 4. connectsci.au [connectsci.au]

- 5. researchgate.net [researchgate.net]

- 6. dokumen.pub [dokumen.pub]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 4-Chloro-2,5-dimethylphenol [sigmaaldrich.com]

1-chloro-4-ethoxy-2,5-dimethylbenzene as a reagent in pharmaceutical research

Application Note: 1-Chloro-4-ethoxy-2,5-dimethylbenzene (CEDMB) as a Privileged Scaffold for Sterically Hindered Biaryl Synthesis and Conformational Restriction in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic introduction of steric bulk and specific electronic vectors is paramount for optimizing target affinity and pharmacokinetic profiles. 1-Chloro-4-ethoxy-2,5-dimethylbenzene (CEDMB, CAS: 1881321-59-0) is a highly specialized, electron-rich halogenated aromatic building block. This application note details the physicochemical rationale, mechanistic pathways, and validated protocols for utilizing CEDMB to construct conformationally restricted biaryl axes and lipophilic cores in pharmaceutical research.

Physicochemical Profiling & Rationale in Drug Design

The utility of CEDMB in drug discovery stems from its unique substitution pattern, which provides both synthetic handles and critical structural features for Structure-Activity Relationship (SAR) optimization:

-

Steric Shielding & Conformational Restriction: The 2,5-dimethyl groups act as steric "bumpers." When CEDMB is coupled to another aromatic system to form a biaryl scaffold, the ortho-methyl group forces the two rings out of coplanarity. This induced dihedral twist (often >60°) effectively breaks molecular planarity, a proven strategy to improve aqueous solubility, reduce off-target promiscuity (e.g., hERG liability), and lock the molecule into an active conformation that fits precisely into deep, narrow lipophilic pockets[1][2].

-

Electronic Modulation: The C4-ethoxy group serves as a strong electron-donating group (EDG) via resonance, enriching the aromatic core. In a biological context, the ethoxy oxygen can act as a weak hydrogen bond acceptor (HBA), while the ethyl chain provides a solvent-exposed lipophilic vector.

-

Orthogonal Reactivity: The C1-chloro group provides a site for transition-metal-catalyzed cross-coupling. However, the combination of the para-ethoxy group (which strengthens the C-Cl bond by increasing electron density) and the ortho-methyl group (which creates steric hindrance) makes this a challenging electrophile, necessitating advanced catalytic systems[3][4].

Mechanistic Pathway: Overcoming Oxidative Addition Barriers

The high bond-dissociation energy (BDE) of the C-Cl bond (~330 kJ/mol) typically makes oxidative addition the rate-limiting step in cross-coupling reactions[3]. For CEDMB, this barrier is exacerbated by the EDG effect of the ethoxy group and the steric hindrance of the adjacent methyl group.

To overcome this, standard first-generation catalysts like Pd(PPh₃)₄ are ineffective. Instead, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as Buchwald's XPhos or SPhos) is required[3]. These ligands promote the formation of a highly active, monoligated Pd(0) species. The electron-rich nature of the ligand accelerates the oxidative addition into the stubborn C-Cl bond, while its steric bulk accelerates the subsequent reductive elimination step to yield the hindered biaryl product[4].

Fig 1: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing CEDMB and XPhos.

Experimental Protocols (Self-Validating Workflows)

The following protocols have been engineered to ensure high conversion of the sterically encumbered CEDMB scaffold. Every step is designed to validate the integrity of the reaction environment.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Construct a conformationally restricted biaryl scaffold.

-

Preparation of the Reaction Matrix: In a rigorously oven-dried Schlenk tube equipped with a magnetic stir bar, add CEDMB (1.0 mmol, 1.0 equiv) and the corresponding arylboronic acid (1.5 mmol, 1.5 equiv).

-

Catalyst & Base Loading: Add XPhos-Pd-G2 precatalyst (0.02 mmol, 2 mol%) and anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv). Causality: K₃PO₄ is selected over weaker bases (like Na₂CO₃) because hindered boronic acids require stronger basicity for efficient transmetalation, and K₃PO₄ does not poison the Pd catalyst[3].

-

Solvent Introduction & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Causality: The biphasic system ensures the dissolution of the highly lipophilic CEDMB (in dioxane) and the inorganic base (in water), facilitating the interfacial transmetalation step.

-

Thermal Activation: Seal the tube and heat the biphasic mixture to 80 °C for 12 hours under a nitrogen atmosphere.

-

Workup & Validation: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography. Conversion can be validated via GC-MS, looking for the disappearance of the CEDMB parent mass (m/z 184.6).

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesize lipophilic aniline derivatives for kinase inhibitor profiling.

-

Reagent Assembly: In a glovebox, charge a vial with CEDMB (1.0 mmol), a secondary amine (e.g., morpholine, 1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.5 mmol).

-

Catalyst Selection: Add tBuBrettPhos-Pd-G3 (2 mol%). Causality: tBuBrettPhos is specifically engineered to prevent β-hydride elimination in secondary amines and is highly effective for ortho-substituted electron-rich aryl chlorides.

-

Reaction Execution: Suspend the mixture in anhydrous toluene (4.0 mL), seal, remove from the glovebox, and heat at 90 °C for 8 hours.

-

Isolation: Quench with water, extract with dichloromethane, and purify via reverse-phase HPLC.

Quantitative Data: Reaction Optimization

The table below summarizes the critical optimization parameters for coupling CEDMB, demonstrating the absolute necessity of advanced ligand design when working with this specific scaffold.

Table 1: Catalyst and Ligand Screening for CEDMB Suzuki-Miyaura Coupling

| Catalyst System | Ligand | Base | Solvent System | Temp (°C) | Isolated Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | < 10% |

| Pd(OAc)₂ | dppf | K₃PO₄ | Dioxane/H₂O | 100 | 22% |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85% |

| XPhos-Pd-G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 96% |

Data Interpretation: First-generation catalysts fail entirely due to the inability to oxidatively add to the electron-rich C-Cl bond. Bidentate ligands (dppf) show marginal improvement, but the steric bulk of the ortho-methyl group hinders transmetalation. The XPhos system achieves near-quantitative yields at lower temperatures due to its optimized bite angle and electron-donating properties[3][4].

Biological Application Context: Conformational Restriction

When CEDMB is integrated into a drug candidate, its structural features dictate the molecule's interaction with target proteins. The induced atropisomerism (axial chirality) prevents the molecule from adopting a flat conformation, which is often associated with poor solubility and DNA-intercalation toxicity[2].

Fig 2: Role of CEDMB in inducing conformational restriction for optimal target pocket binding.

By locking the dihedral angle, researchers can pre-organize the drug molecule into its bioactive conformation, drastically reducing the entropic penalty of binding and increasing target affinity[1].

References

-

Chemikart: Active Pharmaceutical Ingredients Title: 1881321-59-0 | 1-chloro-4-ethoxy-2,5-dimethylbenzene URL:[Link]

-

ACS Publications / Organometallics Title: Electron-Rich Trialkyl-Type Dihydro-KITPHOS Monophosphines: Efficient Ligands for Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling URL:[Link]

-

ACS Publications / Journal of the American Chemical Society Title: Fluorescent Chemosensors Based on Conformational Restriction of a Biaryl Fluorophore URL:[Link]

-

SciSpace / Future Medicinal Chemistry Title: Atropisomerism in medicinal chemistry: challenges and opportunities URL:[Link]

Sources

Application Note: Elucidating the Structure of 1-chloro-4-ethoxy-2,5-dimethylbenzene using ¹H and ¹³C NMR Spectroscopy

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-chloro-4-ethoxy-2,5-dimethylbenzene. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of chemical entities is paramount. This document presents predicted spectral data based on established principles, detailed experimental protocols for acquiring high-quality NMR spectra, and a structural diagram for clear spectral assignment. This guide is intended to serve as a valuable resource for those working with this compound or structurally related molecules.

Introduction: The Importance of Spectroscopic Analysis

1-chloro-4-ethoxy-2,5-dimethylbenzene is a substituted aromatic compound with potential applications in organic synthesis and materials science. Its precise substitution pattern significantly influences its chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the molecular structure, including the regiochemistry of the substituents on the benzene ring. This application note details the expected ¹H and ¹³C NMR spectra of 1-chloro-4-ethoxy-2,5-dimethylbenzene and provides a robust protocol for their acquisition and interpretation.

Predicted ¹H and ¹³C NMR Spectral Data

The molecular structure of 1-chloro-4-ethoxy-2,5-dimethylbenzene, with its distinct arrangement of substituents, gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. The following data are predicted based on established substituent effects on aromatic chemical shifts and empirical data for similar compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 1-chloro-4-ethoxy-2,5-dimethylbenzene is expected to exhibit signals corresponding to the aromatic protons, the ethoxy group protons, and the methyl group protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for 1-chloro-4-ethoxy-2,5-dimethylbenzene (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Protons | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | Ar-H | ~6.95 | s | 1H | - |

| H-6 | Ar-H | ~7.10 | s | 1H | - |

| -OCH₂CH₃ | Methylene | ~4.00 | q | 2H | ~7.0 |

| -CH₃ (C-2) | Methyl | ~2.25 | s | 3H | - |

| -CH₃ (C-5) | Methyl | ~2.20 | s | 3H | - |

| -OCH₂CH₃ | Methyl | ~1.40 | t | 3H | ~7.0 |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the substitution pattern, each carbon atom in the molecule is in a unique chemical environment, leading to a distinct signal for each. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for 1-chloro-4-ethoxy-2,5-dimethylbenzene (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | Ar-C-Cl | ~128 |

| C-2 | Ar-C-CH₃ | ~130 |

| C-3 | Ar-C-H | ~115 |

| C-4 | Ar-C-O | ~155 |

| C-5 | Ar-C-CH₃ | ~129 |

| C-6 | Ar-C-H | ~127 |

| -OCH₂CH₃ | Methylene | ~64 |

| -CH₃ (C-2) | Methyl | ~16 |

| -CH₃ (C-5) | Methyl | ~15 |

| -OCH₂CH₃ | Methyl | ~15 |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and experimental conditions.

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1-chloro-4-ethoxy-2,5-dimethylbenzene.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 1-chloro-4-ethoxy-2,5-dimethylbenzene.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans: 8-16 scans.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A sweep width of approximately 12-16 ppm, centered around 6 ppm.

-

Temperature: Room temperature (e.g., 298 K).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration

Topic: Advanced Extraction and Isolation Techniques for 1-chloro-4-ethoxy-2,5-dimethylbenzene

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract